

Protocol for Fenothiocarb Application in Controlling Panonychus citri

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fenothiocarb	
Cat. No.:	B1672524	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The citrus red mite, Panonychus citri, is a significant pest in citrus cultivation worldwide, causing damage to leaves and fruit that can lead to reduced yield and quality. Chemical control remains a primary method for managing this pest. **Fenothiocarb** is a thiocarbamate acaricide that shows potential for controlling various spider mites. This document provides detailed application notes and protocols for the use of **Fenothiocarb** in controlling Panonychus citri, with a focus on experimental procedures for efficacy evaluation.

Disclaimer: **Fenothiocarb** is a pesticide and should be handled with extreme care. Users should always follow the manufacturer's safety data sheet (SDS) and local regulations regarding pesticide use. The following protocols are intended for research purposes and should be conducted in a controlled laboratory or field environment by trained personnel.

Fenothiocarb: Acaricide Profile

Property	Description
Chemical Name	S-(4-phenoxybutyl) N,N-dimethylcarbamothioate
Chemical Class	Thiocarbamate
Mode of Action	Fenothiocarb is a non-systemic acaricide that acts as a cholinesterase inhibitor, disrupting the nervous system of the target pest.
Target Pests	Primarily effective against eggs and larval stages of spider mites, including species of Panonychus and Tetranychus.
Formulation	Commonly available as an emulsifiable concentrate (EC).

Quantitative Data Summary

Direct quantitative data on the efficacy of **Fenothiocarb** specifically against Panonychus citri is limited in the reviewed literature. However, for context, the following table summarizes efficacy data for other commonly used acaricides against this pest. This information can serve as a benchmark when evaluating the performance of **Fenothiocarb**.

Table 1: Efficacy of Various Acaricides Against Panonychus citri

Acaricide	Chemical Class	Formulation	Application Rate	Efficacy (Mortality %)	Citation
Cyflumetofen	Beta- ketonitrile derivative	20% SC	40 ml/100 L	High efficacy, significant reduction in motile stages	[1]
Spirodiclofen	Tetronic acid derivative	240 SC	0.3 ml/L	100% control of active stages	[2]
Abamectin	Avermectin	1.8% EC	20ml + 250ml horticultural oil/100L water	Effective, but resistance has been reported	[2][3]
Fenpyroximat e	Pyrazole	5% SC	0.5 ml/L	Effective against motile stages	[1]
Pyridaben	Pyridazinone	15% EC	150 ml/100 L	Lower efficacy compared to some newer acaricides	

SC: Suspension Concentrate, EC: Emulsifiable Concentrate

Experimental Protocols

The following protocols are designed to assess the efficacy of **Fenothiocarb** against Panonychus citri in a controlled research setting.

Laboratory Bioassay: Leaf-Dip Method

This method is used to determine the lethal concentration (LC50) of **Fenothiocarb** against adult female P. citri.

Materials:

- Fenothiocarb emulsifiable concentrate (EC) of known concentration
- Distilled water
- Triton X-100 or similar non-ionic surfactant
- Healthy, unsprayed citrus leaves (e.g., lemon, orange)
- Petri dishes (9 cm diameter)
- Filter paper
- Cotton wool
- · Fine camel-hair brush
- Stereomicroscope
- Beakers, graduated cylinders, and pipettes
- Incubator or growth chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)
- Adult female Panonychus citri from a laboratory-reared colony

Procedure:

- · Preparation of Test Solutions:
 - Prepare a stock solution of Fenothiocarb in distilled water.
 - Create a series of at least five graded concentrations of **Fenothiocarb** by serial dilution of the stock solution. The concentration range should be determined by preliminary rangefinding tests.
 - Add a non-ionic surfactant (e.g., Triton X-100 at 0.05%) to all test solutions and the control to ensure even wetting of the leaf surface.

- A control solution should be prepared with distilled water and the surfactant only.
- Leaf Preparation:
 - Select uniform, fully expanded citrus leaves.
 - Wash the leaves with distilled water and allow them to air dry.
 - Cut the leaves into discs of approximately 4 cm in diameter.
- Mite Infestation:
 - Using a fine camel-hair brush, transfer 20-30 healthy adult female P. citri onto the adaxial (upper) surface of each leaf disc.
- Treatment Application:
 - Hold each leaf disc with forceps and dip it into the respective test solution for 5 seconds with gentle agitation.
 - Allow the excess liquid to drip off and then place the leaf discs on a wire rack to air dry for approximately 1-2 hours.
- Incubation:
 - Place a piece of moistened filter paper in the bottom of each Petri dish.
 - Place the treated leaf discs, adaxial side up, onto the moistened filter paper.
 - Seal the Petri dishes with parafilm to maintain humidity.
 - Incubate the Petri dishes under controlled conditions (25 \pm 1°C, 60-70% RH, 16:8 L:D photoperiod).
- Data Collection and Analysis:
 - After 24, 48, and 72 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope. A mite is considered dead if it does not move when prodded with a fine brush.

- Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula: Corrected Mortality (%) = [(1 (n in T after treatment / n in C after treatment))] * 100 (where n = number of mites, T = treated, C = control)
- Perform probit analysis on the mortality data to determine the LC50 value and its 95% confidence limits.

Field Trial Protocol

This protocol outlines a procedure for evaluating the efficacy of **Fenothiocarb** against P. citri under field conditions.

Materials:

- Fenothiocarb EC formulation
- Commercial spray equipment (e.g., backpack sprayer or airblast sprayer)
- Water
- Adjuvant (if recommended by the manufacturer)
- Flagging tape for marking treated plots
- Hand lens (10-20x magnification)
- Data collection sheets

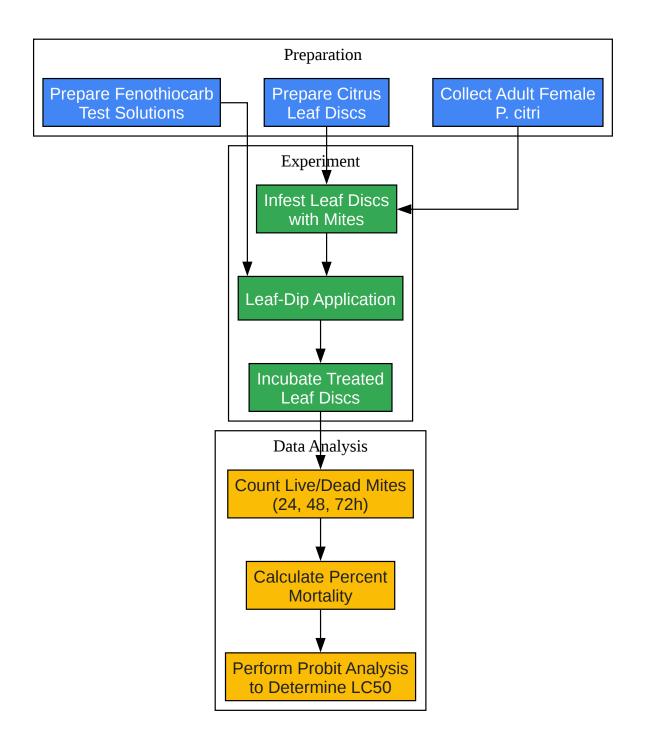
Experimental Design:

- Plot Selection: Choose a citrus orchard with a known history of P. citri infestation.
- Experimental Unit: Each plot should consist of a minimum of 3-5 trees.
- Replication: Use a randomized complete block design with at least four replications for each treatment.
- Treatments:

- Untreated control (water spray only)
- Fenothiocarb at a low application rate
- Fenothiocarb at a medium application rate
- Fenothiocarb at a high application rate
- A standard commercial acaricide as a positive control

Procedure:

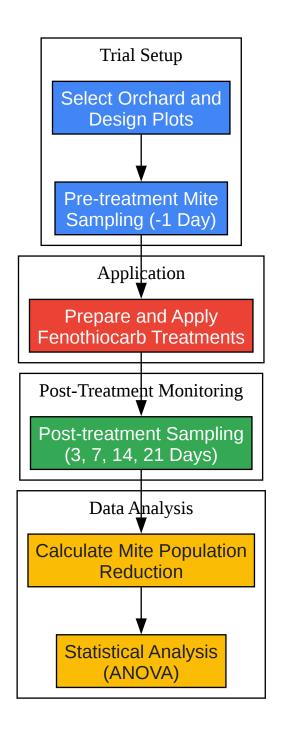
- Pre-treatment Sampling:
 - One day before application, conduct a pre-treatment count of P. citri populations in each plot.
 - Randomly select 20 leaves from the middle canopy of each tree in the plot.
 - Using a hand lens, count the number of motile P. citri (larvae, nymphs, and adults) on the upper and lower surfaces of each leaf.
 - Calculate the average number of mites per leaf for each plot.
- Application of Treatments:
 - Calibrate the spray equipment to ensure uniform coverage.
 - Prepare the spray solutions according to the desired application rates.
 - Apply the treatments to the designated plots, ensuring thorough coverage of the foliage to the point of runoff.
 - To avoid spray drift, leave a buffer row of untreated trees between plots.
- Post-treatment Sampling:
 - Conduct post-treatment counts of motile P. citri at 3, 7, 14, and 21 days after application, following the same sampling procedure as the pre-treatment count.



• Data Analysis:

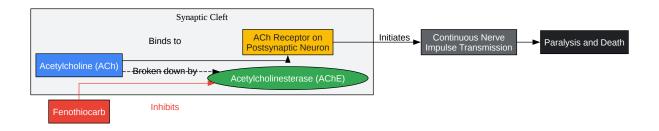
- Calculate the mean number of mites per leaf for each treatment at each sampling date.
- Calculate the percentage reduction in the mite population for each treatment relative to the untreated control using the Henderson-Tilton formula.
- Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatments.
- If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the treatment means.

Visualizations Experimental Workflow Diagrams



Click to download full resolution via product page

Caption: Laboratory Bioassay (Leaf-Dip) Workflow.


Click to download full resolution via product page

Caption: Field Trial Experimental Workflow.

Signaling Pathway

The mode of action of **Fenothiocarb** involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mites.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Evaluation Envidorspeed 24% SC Effectiveness in Control of Citrus Red Mite (Panonychus citri) in Mazandaran Province [jpp.um.ac.ir]
- 3. www1.montpellier.inrae.fr [www1.montpellier.inrae.fr]
- To cite this document: BenchChem. [Protocol for Fenothiocarb Application in Controlling Panonychus citri]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672524#protocol-for-fenothiocarb-application-in-controlling-panonychus-citri]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com